N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide
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Overview
Description
N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide is a complex organic compound that features a thiazole ring, a nitrobenzamide group, and an acetamido group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
The synthesis of N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of substituted anilines with α-haloketones in the presence of a base to form the thiazole ring . The acetamido group can be introduced through acetylation reactions, while the nitrobenzamide group is typically added through nitration and subsequent amidation reactions . Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and benzamide group Major products formed from these reactions include amino derivatives, substituted thiazoles, and various functionalized benzamides.
Scientific Research Applications
N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects . The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components . These interactions can lead to the inhibition of cell growth, induction of apoptosis, and other therapeutic effects .
Comparison with Similar Compounds
N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Tiazofurin: An antineoplastic drug with a thiazole ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H14N4O4S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C18H14N4O4S/c1-11(23)19-18-21-16(10-27-18)12-4-2-6-14(8-12)20-17(24)13-5-3-7-15(9-13)22(25)26/h2-10H,1H3,(H,20,24)(H,19,21,23) |
InChI Key |
XMBZEKUIMUWEDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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